molecular formula C11H14N2O3 B2421155 Methyl 2-[2-(4-aminophenyl)acetamido]acetate CAS No. 926272-19-7

Methyl 2-[2-(4-aminophenyl)acetamido]acetate

Cat. No. B2421155
CAS RN: 926272-19-7
M. Wt: 222.244
InChI Key: JPXDRYXLDMJEPX-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(4-aminophenyl)acetamido]acetate” is a chemical compound with a molecular weight of 222.24 . Its IUPAC name is methyl {[(4-aminophenyl)acetyl]amino}acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-[2-(4-aminophenyl)acetamido]acetate” is 1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-[2-(4-aminophenyl)acetamido]acetate” has a molecular weight of 222.24 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Antimalarial Activity

  • Synthesis and Quantitative Structure-Activity Relationships of Tebuquine Derivatives: A study described the synthesis of a series of compounds, including those related to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, for potential antimalarial activity. These compounds demonstrated significant activity against resistant strains of Plasmodium berghei in mice and primate models, suggesting their potential for clinical trials in humans (Werbel et al., 1986).

Synthesis of Aminosugars

  • Synthesis of Derivatives of 2-Acetamido-2-deoxy-D-mannose: Research on the preparation of derivatives of 2-acetamido-2-deoxy-D-mannose, closely related to the chemical structure of interest, aimed at understanding the synthesis pathways and possible applications in biochemical fields (Yoshimura et al., 1972).

Anticonvulsant Properties

  • Study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides: This research focused on the crystal structure and stereochemistry of certain acetamido derivatives, which were identified for their potential anticonvulsant activities. The study provided insights into the molecular features responsible for these activities (Camerman et al., 2005).

Organic Synthesis

  • Oxindole Synthesis via Palladium-Catalyzed CH Functionalization: The research explored the use of Methyl 4-aminobenzoate, a compound structurally related to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, in the synthesis of oxindoles using palladium catalysts. This highlights the utility of such compounds in complex organic syntheses (Magano et al., 2014).

Kappa-Opioid Agonists

  • Structure/Activity Studies Related to Kappa-Opioid Agonists: A study developed a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, similar in structure to Methyl 2-[2-(4-aminophenyl)acetamido]acetate, for evaluation as opioid kappa agonists. The study revealed potent compounds with significant analgesic effects in animal models (Barlow et al., 1991).

Antibacterial Activity

  • Synthesis of Novel 2-methyl-1-oxacephalosporins: The study investigated the synthesis of 2-methyl-1-oxacephalosporin compounds having acetamido substituents, related to the chemical of interest, for their antibacterial activity and spectrum (Okonogi et al., 1990).

Gene Delivery and DNA Binding

  • Synthesis of Cationic Polythiophenes: A water-soluble cationic polythiophene derivative, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), was synthesized using a derivative similar to Methyl 2-[2-(4-aminophenyl)acetamido]acetate. The study explored its potential use in gene delivery and DNA binding (Carreon et al., 2014).

properties

IUPAC Name

methyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXDRYXLDMJEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(4-aminophenyl)acetamido]acetate

CAS RN

926272-19-7
Record name methyl 2-[2-(4-aminophenyl)acetamido]acetate
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